Methyl 6-methylpyrimidine-4-carboxylate
Overview
Description
“Methyl 6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 .
Molecular Structure Analysis
The molecular structure of “Methyl 6-methylpyrimidine-4-carboxylate” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 6-methylpyrimidine-4-carboxylate” are not available, pyrimidines are known to participate in various chemical reactions. For instance, they can undergo reactions such as oxidative annulation involving anilines, aryl ketones, and DMSO .Physical And Chemical Properties Analysis
“Methyl 6-methylpyrimidine-4-carboxylate” is a compound with a molecular weight of 152.15 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Specific Scientific Field
Summary of the Application
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity. This has prompted researchers to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Synthesis of Bicyclic [6 + 6] Systems
Specific Scientific Field
Summary of the Application
The chemistry and biological significance of pyrimido [4,5- d ]pyrimidine and pyrimido [5,4- d ]pyrimidine analogs as types of bicyclic [6 + 6] systems are being studied .
Methods of Application or Experimental Procedures
A regioselective synthetic route to prepare pyrimido[5,4-d]pyrimidine-2,4,6,8(3 H,7 H)-tetraones was reported. In this route, methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate was alkylated with n-butyl iodide in the presence of sodium hydride to give the mono- and dialkylated products .
Results or Outcomes
This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date, where the compounds have been applied on a large scale in the medical and pharmaceutical fields .
Antiviral Agents
Specific Scientific Field
Summary of the Application
Pyrimidine and its derivatives have been proven to have antiviral activity. This has led researchers to study the potential of these compounds as antiviral agents .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The antiviral activity was evaluated using various in vitro and in vivo assays .
Results or Outcomes
The results revealed that some of the synthesized triazole-pyrimidine hybrid compounds have promising antiviral properties .
Anticancer Agents
Specific Scientific Field
Summary of the Application
Pyrimidine and its derivatives have been proven to have anticancer activity. This has led researchers to study the potential of these compounds as anticancer agents .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The anticancer activity was evaluated using various in vitro and in vivo assays .
Results or Outcomes
The results revealed that some of the synthesized triazole-pyrimidine hybrid compounds have promising anticancer properties .
Synthesis of Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate
Specific Scientific Field
Summary of the Application
The synthesis of ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate is an important process in organic chemistry .
Methods of Application or Experimental Procedures
The initial S N Ar of 2-chloro-4-methyl-6-aminopyrimidine with 4,4-difluoropiperidine in the presence of DIPEA in 1-methyl-2-pyrrolidinone (NMP) at 140 °C produced an adduct. This adduct was then condensed with three different synthesized acids to give the final pyrimidinamide derivatives .
Results or Outcomes
This process resulted in the successful synthesis of ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate .
Biological Applications of Coordinative Compounds Based on Unsaturated Carboxylates
Specific Scientific Field
Summary of the Application
Coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species, have valuable antimicrobial and antitumor activities .
Methods of Application or Experimental Procedures
These compounds are synthesized and then tested for their antimicrobial and antitumor activities using various in vitro and in vivo assays .
Results or Outcomes
The results revealed that some of these coordinative compounds have promising antimicrobial and antitumor properties .
properties
IUPAC Name |
methyl 6-methylpyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-4-8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDAXWQMJFTLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623365 | |
Record name | Methyl 6-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methylpyrimidine-4-carboxylate | |
CAS RN |
73955-53-0 | |
Record name | Methyl 6-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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